molecular formula C6H8BrN3O2 B2385656 5-Bromo-1-isopropyl-4-nitro-1H-pyrazole CAS No. 1785443-54-0

5-Bromo-1-isopropyl-4-nitro-1H-pyrazole

Cat. No.: B2385656
CAS No.: 1785443-54-0
M. Wt: 234.053
InChI Key: PEQPEYXSSUVPEN-UHFFFAOYSA-N
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Description

5-Bromo-1-isopropyl-4-nitro-1H-pyrazole is a heterocyclic compound featuring a five-membered ring structure with two adjacent nitrogen atoms. This compound is part of the pyrazole family, which is known for its versatility in organic synthesis and medicinal chemistry . The presence of bromine, isopropyl, and nitro groups in its structure makes it a valuable intermediate in the synthesis of various complex molecules.

Preparation Methods

The synthesis of 5-Bromo-1-isopropyl-4-nitro-1H-pyrazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of 3,5-dibromo-1-isopropylpyrazole with nitric acid to introduce the nitro group at the 4-position . Industrial production methods often utilize optimized reaction conditions to ensure high yield and purity, such as controlled temperature and the use of catalysts to facilitate the reaction.

Chemical Reactions Analysis

5-Bromo-1-isopropyl-4-nitro-1H-pyrazole undergoes various chemical reactions, including:

Scientific Research Applications

5-Bromo-1-isopropyl-4-nitro-1H-pyrazole has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the development of bioactive molecules, including potential pharmaceuticals.

    Medicine: The compound is investigated for its potential therapeutic properties, such as antimicrobial and anticancer activities.

    Industry: It is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-1-isopropyl-4-nitro-1H-pyrazole involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the bromine atom can facilitate binding to biological macromolecules. These interactions can lead to the modulation of biological pathways, resulting in various pharmacological effects .

Comparison with Similar Compounds

Similar compounds to 5-Bromo-1-isopropyl-4-nitro-1H-pyrazole include other substituted pyrazoles, such as:

These comparisons highlight the unique combination of substituents in this compound, which contribute to its distinct chemical behavior and applications.

Properties

IUPAC Name

5-bromo-4-nitro-1-propan-2-ylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrN3O2/c1-4(2)9-6(7)5(3-8-9)10(11)12/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEQPEYXSSUVPEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=C(C=N1)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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